molecular formula C19H18ClN3O6S B2948188 (Z)-2-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide CAS No. 895445-16-6

(Z)-2-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide

Cat. No.: B2948188
CAS No.: 895445-16-6
M. Wt: 451.88
InChI Key: HAOJLPOKPFTAFL-VZCXRCSSSA-N
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Description

(Z)-2-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide is a sophisticated chemical tool of significant interest in medicinal chemistry and chemical biology research. Its core structure is based on a benzothiazole scaffold, a privileged structure in drug discovery known for its diverse biological activities. The compound features a (Z)-configured imine (ylidene) functional group, which is critical for its potential as a nucleophile or as a ligand in coordination chemistry. This complex structure is primarily utilized in the investigation of structure-activity relationships (SAR) for the development of novel kinase inhibitors or modulators of cellular signaling pathways. Researchers employ this compound as a key intermediate or a functional probe in the synthesis of more complex molecules aimed at targeting specific enzymes or receptors. Its specific substitution pattern, including the nitro and chloro groups, suggests potential for evaluating bioisosteric replacement strategies and for probing electron-deficient binding pockets within protein targets. The primary research value of this reagent lies in its utility for advanced synthetic methodology development and as a precursor for generating targeted chemical libraries for high-throughput screening against biologically relevant targets. All research applications are strictly for non-clinical, investigative use in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O6S/c1-27-7-6-22-14-9-15(28-2)16(29-3)10-17(14)30-19(22)21-18(24)12-8-11(23(25)26)4-5-13(12)20/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOJLPOKPFTAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities, including anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[d]thiazole moiety, a nitrobenzamide group, and multiple methoxy substituents. The molecular formula is C19H18ClN3O6SC_{19}H_{18}ClN_{3}O_{6}S, with a molecular weight of 451.88 g/mol. Its structure can be represented as follows:

 Z 2 chloro N 5 6 dimethoxy 3 2 methoxyethyl benzo d thiazol 2 3H ylidene 5 nitrobenzamide\text{ Z 2 chloro N 5 6 dimethoxy 3 2 methoxyethyl benzo d thiazol 2 3H ylidene 5 nitrobenzamide}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol with a carbonyl compound under acidic conditions.
  • Methoxylation : Introduction of methoxy groups using methanol and sulfuric acid.
  • Chlorination and nitro substitution : Specific reagents are used to introduce the chloro and nitro groups at the appropriate positions.

Biological Mechanisms

The biological activity of this compound involves interactions with various molecular targets. The nitrobenzamide group may interact with enzymes involved in redox reactions, while the benzo[d]thiazole moiety could bind to specific receptors or proteins, modulating their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzothiazoles. For example:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The inhibition was assessed using the MTT assay, which measures cell viability based on mitochondrial activity .
  • Apoptosis Induction : At concentrations of 1, 2, and 4 μM, related compounds exhibited apoptosis-promoting effects. Flow cytometry confirmed increased apoptosis rates in treated cells compared to controls .
  • Cell Cycle Arrest : The compound also caused cell cycle arrest in cancer cells, further contributing to its anticancer properties .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has demonstrated anti-inflammatory properties:

  • Cytokine Modulation : Studies indicated that treatment with related benzothiazole derivatives reduced levels of inflammatory cytokines IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7), suggesting a potential mechanism for reducing inflammation .

Case Studies

  • Benzothiazole Derivatives : A study synthesized various benzothiazole derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation and inflammatory responses compared to untreated controls .
  • Mechanistic Insights : Another investigation focused on the signaling pathways affected by these compounds. It was found that they inhibited both AKT and ERK signaling pathways in cancer cells, highlighting their dual role in targeting tumor survival mechanisms and inflammatory processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs include benzamide-thiazole/thiadiazole hybrids, which share core heterocyclic systems but differ in substituents and functional groups. Key comparisons are outlined below:

Compound Name (Source) Core Structure Substituents/Functional Groups Key Properties/Applications
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide + thiazole 5-Cl, 2,4-F on benzamide Forms hydrogen-bonded dimers; PFOR enzyme inhibition
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Benzamide + thiadiazole + pyridine Acetyl, methyl, phenyl High thermal stability (mp 290°C); dual C=O IR peaks (1679, 1605 cm⁻¹)
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Acetamide + thiadiazole Trichloroethyl, phenyl Stable co-crystals; Cl substituents enhance lipophilicity
Target Compound Benzamide + benzo[d]thiazole 5,6-dimethoxy, 2-methoxyethyl, 5-nitro, 2-Cl Enhanced solubility (methoxy), electron-deficient aromatic system (nitro)

Key Differences :

  • The target’s methoxyethyl group may require protective group strategies during synthesis, unlike simpler alkyl/acetyl substituents in analogs .
Physicochemical Properties
  • Melting Points :
    • Target: Expected >250°C (similar to 8a’s 290°C ), influenced by rigid benzo[d]thiazole core.
    • 4.1 : High mp (503–504 K) due to trichloroethyl and thiadiazole rigidity.
  • Solubility :
    • Target’s methoxy groups improve aqueous solubility compared to 4.1 (lipophilic trichloroethyl) .
    • 8a : Low solubility in polar solvents due to acetyl and phenyl groups.
Spectroscopic Features
  • IR Spectroscopy :
    • Target: C=O stretch near 1650–1670 cm⁻¹ (amide I band), similar to 8a (1679 cm⁻¹) .
    • Nitro group (target): Strong asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹, absent in fluorine-substituted analogs .
  • ¹H-NMR :
    • Target’s methoxy signals: Singlets at δ 3.8–4.0 ppm, distinct from 8a ’s acetyl (δ 2.63 ppm) .
    • Aromatic protons in N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : Downfield-shifted due to fluorine (δ 7.36–7.72 ppm) .

Q & A

Q. Basic

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, nitro groups at ~1500 cm⁻¹) .
  • ¹H/¹³C NMR distinguishes Z/E isomers via chemical shift differences in imine protons (δ 7.2–8.9 ppm) .
  • X-ray crystallography confirms stereochemistry and hydrogen-bonding networks, as demonstrated in co-crystal studies of analogous thiadiazole derivatives .

What strategies optimize low-yield reactions in the synthesis of nitrobenzamide derivatives?

Q. Advanced

  • Microwave-assisted synthesis reduces reaction times and improves yields by enhancing reaction kinetics (e.g., 30–40% yield improvements in similar quinoxaline syntheses) .
  • Statistical optimization (e.g., Design of Experiments, DoE) identifies critical factors like temperature (70–90°C) and catalyst loading (5–10 mol%) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nitro-group reactivity, while acid scavengers (Et₃N) mitigate side reactions .

How should researchers address contradictions in reported synthetic yields (e.g., 2–5% vs. 97%)?

Advanced
Discrepancies arise from divergent reaction conditions:

  • Low-yield protocols (2–5%) often involve unprotected intermediates prone to hydrolysis .
  • High-yield methods (≥97%) use concentrated H₂SO₄ for cyclization, stabilizing intermediates via protonation .
    Resolution : Conduct kinetic studies (e.g., in-situ FTIR) to monitor intermediate stability and optimize quenching protocols .

What computational tools predict the compound’s tautomeric behavior and reactivity?

Q. Advanced

  • DFT calculations (B3LYP/6-31G*) model tautomeric equilibria (e.g., thione-thiol shifts in benzothiazoles) .
  • Molecular docking assesses binding affinities to biological targets (e.g., kinase inhibitors), guided by nitro-group electrostatic potentials .
  • MD simulations evaluate solvent effects on conformational stability .

What safety protocols are essential for handling nitro and chloro-substituted intermediates?

Q. Basic

  • PPE : Nitrile gloves, fume hoods, and explosion-proof equipment (due to nitro group instability) .
  • First aid : Immediate decontamination with water for skin/eye contact; activated charcoal for ingestion .
  • Waste disposal : Neutralize acidic byproducts (e.g., H₂SO₄) with NaHCO₃ before disposal .

How do structural modifications (e.g., methoxyethyl vs. methyl groups) impact bioactivity?

Q. Advanced

  • Methoxyethyl side chains enhance solubility and membrane permeability compared to methyl groups, as shown in thiazole-based kinase inhibitors .
  • Nitro group positioning (para vs. meta) alters redox potentials, influencing pro-drug activation in hypoxic tumor models .
  • Comparative SAR studies of analogs (e.g., 5-nitro vs. 5-cyano derivatives) reveal trade-offs between potency and metabolic stability .

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